Heptadec-8-enoic acid Heptadec-8-enoic acid Heptadec-8-enoic acid is a natural product found in Monascus purpureus, Amphimedon complanata, and Kigelia africana with data available.
Brand Name: Vulcanchem
CAS No.: 7432-41-9
VCID: VC19758992
InChI: InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C17H32O2
Molecular Weight: 268.4 g/mol

Heptadec-8-enoic acid

CAS No.: 7432-41-9

Cat. No.: VC19758992

Molecular Formula: C17H32O2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

Heptadec-8-enoic acid - 7432-41-9

Specification

CAS No. 7432-41-9
Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
IUPAC Name heptadec-8-enoic acid
Standard InChI InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)
Standard InChI Key ZBIGLIMGCLJKHN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC=CCCCCCCC(=O)O

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Architecture

Heptadec-8-enoic acid is systematically named according to IUPAC guidelines as heptadec-8-enoic acid, denoting a 17-carbon chain (heptadec-) with a double bond at the 8th position (-8-en-) and a terminal carboxylic acid group (-oic acid). Its molecular formula is C17H32O2\text{C}_{17}\text{H}_{32}\text{O}_{2}, with a molecular weight of 268.40 g/mol .

The compound’s structural specificity is evident in its SMILES notation:
CCCCCCCCC=CCCCCCCC(=O)O
This representation highlights the cis-configuration of the double bond (implied by absence of stereochemical indicators) and the uninterrupted alkyl chain .

Spectroscopic and Computational Descriptors

Key identifiers include:

  • InChIKey: ZBIGLIMGCLJKHN-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): 37.30 Ų

  • XLogP: 6.90 (indicating high lipophilicity)

A comparative analysis of computed properties reveals:

PropertyValueMethod/Source
Exact Mass268.240230259 g/molPubChem
Rotatable Bond Count14admetSAR 2.0
H-Bond Donors/Acceptors1/1PlantaeDB

These metrics underscore the molecule’s flexibility and capacity for hydrophobic interactions.

Natural Occurrence and Biosynthetic Context

Biological Sources

Heptadec-8-enoic acid has been isolated from:

  • Fungi: Monascus purpureus (industrial pigment producer)

  • Marine Sponges: Amphimedon complanata (Caribbean demosponge)

  • Plants: Kigelia africana (African sausage tree)

Notably, PlantaeDB reports no confirmed plant sources , suggesting potential discrepancies in taxonomic identification or extraction methodologies between studies.

Physicochemical and Pharmacokinetic Profile

ADMET Predictions

Critical pharmacokinetic parameters predicted by admetSAR 2.0 :

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh99.47
Blood-Brain Barrier PenetrationLikely82.50
CYP2C9 SubstratePositive62.76
HepatotoxicityLow Risk76.25
Ames MutagenicityNegative99.00

These data suggest favorable absorption but potential challenges in metabolic stability due to CYP450 interactions.

Solubility and Permeability

  • LogP: 6.90 (high lipophilicity) correlates with low aqueous solubility (<0.1 mg/mL predicted)

  • P-glycoprotein Substrate: 96.49% probability , indicating susceptibility to multidrug resistance efflux

Biological Activity and Molecular Targets

Experimentally Validated Targets

Target (UniProt ID)Activity (IC₅₀)Biological Role
PPAR-alpha (Q07869)600 nMLipid metabolism regulation
LC-PTP (P35236)801 nMTyrosine phosphatase activity

PPAR-alpha agonism suggests potential applications in dyslipidemia management, while LC-PTP inhibition implicates roles in cellular signaling modulation.

Predicted Target Interactions

Super-PRED analysis identifies high-probability interactions :

TargetProbability (%)Therapeutic Relevance
Glycine Transporter 297.97Neurological disorders
Cathepsin D95.56Cancer metastasis
Cyclooxygenase-294.14Inflammation

The COX-2 interaction (94.14% probability) parallels structure-activity relationships of unsaturated fatty acids in eicosanoid biosynthesis.

Toxicological Considerations

Acute and Chronic Toxicity

  • Acute Oral Toxicity: Class IV (82.89% probability)

  • Skin Sensitization: 86.76% probability

  • Mitochondrial Toxicity: 56.25% probability

Notably, the compound shows low carcinogenic potential (70.35% non-carcinogenic prediction) .

Ecotoxicological Impact

OrganismToxicity Probability (%)
Fish96.49
Crustaceans89.00
Honeybees99.60 (low risk)

These predictions warrant environmental monitoring in industrial applications.

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